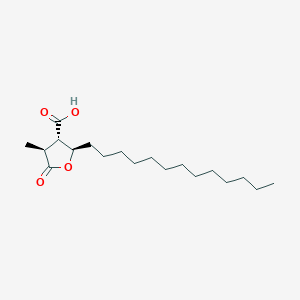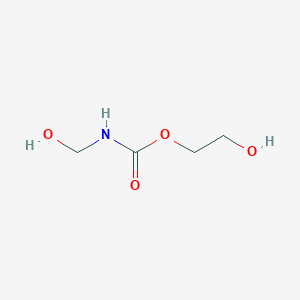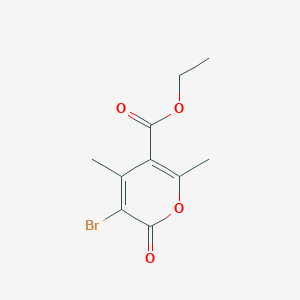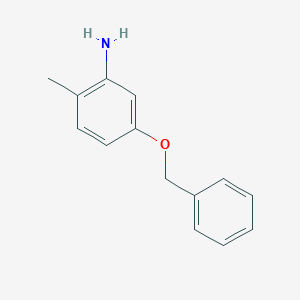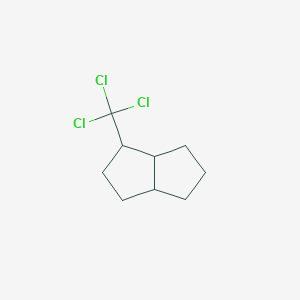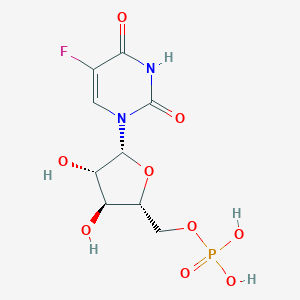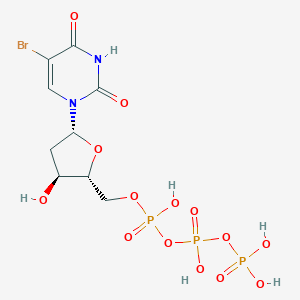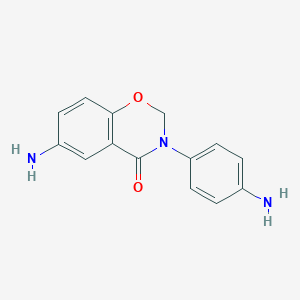
Propionylcarnitin
Übersicht
Beschreibung
Propionylcarnitine is a naturally occurring derivative of carnitine, an essential cofactor in fatty acid metabolism. It plays a crucial role in the metabolism of both carbohydrates and lipids, leading to an increase in ATP generation. Propionylcarnitine is known for its protective effects against oxidative damage and its potential therapeutic applications in cardiovascular diseases, including peripheral arterial disease, chronic heart failure, and stable angina .
Wissenschaftliche Forschungsanwendungen
Propionylcarnitine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study esterification and oxidation reactions.
Biology: Propionylcarnitine is studied for its role in cellular metabolism and energy production.
Wirkmechanismus
Target of Action
Propionylcarnitine (PLC) is a naturally occurring derivative of carnitine that plays a crucial role in the metabolism of both carbohydrates and lipids . It primarily targets the mitochondria in cells, where it participates in energy production . It also exhibits a high affinity for the enzyme carnitine acetyltransferase (CAT) .
Mode of Action
PLC increases the intracellular pool of L-carnitine and is readily converted into propionyl-coenzyme A and free carnitine . This conversion is facilitated by its high affinity for the enzyme CAT .
Biochemical Pathways
PLC plays a significant role in the metabolism of carbohydrates and lipids, leading to an increase in ATP generation . It is involved in the tricarboxylic acid cycle, contributing to the oxidation of the energetic substrate . Moreover, PLC can increase intramitochondrial free L-carnitine concentrations, decreasing the acetyl-CoA/CoA ratio inside the mitochondria .
Pharmacokinetics
The bioavailability of PLC, determined as the urinary excretion of total carnitine, is in the range of 19% .
Result of Action
PLC has been demonstrated to exert a protective effect in different models of both cardiac and endothelial dysfunction, to prevent the progression of atherosclerosis, and to improve some of the cardiometabolic alterations that frequently accompany insulin resistance . It also shows a dose-dependent free-radical scavenging activity, inhibiting the lipoperoxidation of linoleic acid, and protecting DNA from cleavage induced by H2O2 UV-photolysis .
Action Environment
The action of PLC can be influenced by various environmental factors. For instance, in volume-overloaded hearts, long-term administration of PLC improved the kinetics of mitochondrial ATP production . When cardiac hypertrophy was induced by pressure overload, the amelioration of cardiac dysfunction and hypertrophy by plc was related to increased oxidation of the energetic substrate .
Biochemische Analyse
Biochemical Properties
Propionylcarnitine interacts with various enzymes and proteins. It is involved in a three-step sequence that chiefly converts propionyl-CoA to succinate . This process requires carnitine and carnitine acetyl transferase, an enzyme abundant in heart tissue . Propionylcarnitine also counteracts the vasoconstrictor activity of endothelin-1, having an effect similar to that of the vasodilator prostacyclin .
Cellular Effects
Propionylcarnitine exerts a protective effect in different models of both cardiac and endothelial dysfunction . It has been demonstrated to prevent the progression of atherosclerosis and improve some of the cardiometabolic alterations that frequently accompany insulin resistance . It also increases myocardial performance in animals with cardiac hypertrophy .
Molecular Mechanism
Propionylcarnitine exerts its effects at the molecular level through various mechanisms. It helps maintain the mitochondrial acyl-CoA/CoA ratio within the cell . When this ratio is increased, as in carnitine deficiency states, deleterious consequences ensue, which include deficient metabolism of fatty acids and urea synthesis .
Temporal Effects in Laboratory Settings
Long-term administration of propionylcarnitine has been shown to improve the kinetics of mitochondrial ATP production and normalize the degree of pyridine nucleotide reduction . It also has a protective effect against ischemia .
Dosage Effects in Animal Models
The effects of propionylcarnitine vary with different dosages in animal models. For instance, it has been shown to attenuate myocardial ischemic damage, reduce the degree of stunning, and improve contractile recovery during reperfusion .
Metabolic Pathways
Propionylcarnitine is involved in several metabolic pathways. It is synthesized from propiogenic nutrients that include odd-chain fatty acids, cholesterol, and the branched-chain amino acids valine and isoleucine . It is catabolized via propionyl-CoA carboxylase to d- and then l-methylmalonyl-CoA, which in mitochondria contributes four carbons to the tricarboxylic acid (TCA) cycle as succinyl-CoA .
Transport and Distribution
Propionylcarnitine traverses both mitochondrial and cell membranes . From outside the cell (in blood plasma), propionylcarnitine can either be excreted in the urine or redistributed by entering other tissues .
Subcellular Localization
Propionylcarnitine is localized within the mitochondria, where it plays a key role in maintaining the mitochondrial acyl-CoA/CoA ratio . This localization is crucial for its role in metabolism and its protective effects against oxidative damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propionylcarnitine can be synthesized through the esterification of carnitine with propionic acid. This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Carnitine+Propionic Acid→Propionylcarnitine+Water
Industrial Production Methods: In industrial settings, the production of propionylcarnitine involves the use of large-scale esterification reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Propionylcarnitine undergoes various chemical reactions, including:
Oxidation: Propionylcarnitine can be oxidized to form propionyl-coenzyme A, which enters the tricarboxylic acid cycle.
Reduction: Reduction reactions involving propionylcarnitine are less common but can occur under specific conditions.
Substitution: Propionylcarnitine can participate in substitution reactions, where the propionyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Propionyl-coenzyme A
Reduction: Reduced forms of propionylcarnitine
Substitution: Derivatives of propionylcarnitine with different functional groups
Vergleich Mit ähnlichen Verbindungen
Acetylcarnitine: Similar to propionylcarnitine, acetylcarnitine is a derivative of carnitine that penetrates the blood-brain barrier and is used for neuroprotection.
L-carnitine: The parent compound, L-carnitine, is essential for fatty acid metabolism and is widely used in dietary supplements.
Uniqueness of Propionylcarnitine: Propionylcarnitine is unique in its ability to enhance ATP generation and protect against oxidative damage, making it particularly beneficial for cardiovascular health. Its specific role in improving endothelial function and preventing atherosclerosis sets it apart from other carnitine derivatives .
Eigenschaften
IUPAC Name |
(3R)-3-propanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAHZIUFPNSHSL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173883 | |
| Record name | Levocarnitine propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
L-Propionylcarnitine, a propionyl ester of L-carnitine, increases the intracellular pool of L-carnitine. It exhibits a high affinity for the enzyme carnitine acetyltransferase (CAT) and, thus, is readily converted into propionyl-coenzyme A and free carnitine. It has been reported that L-propionylcarnitine possesses a protective action against heart ischemia-reperfusion injury;... To obtain a better insight into the antiradical mechanism of L-propionylcarnitine, the present research analyzed the superoxide scavenging capacity of L-propionylcarnitine and its effect on linoleic acid peroxidation. In addition, the effect of L-propionylcarnitine against DNA cleavage was estimated using pBR322 plasmid. ... L-propionylcarnitine showed a dose-dependent free-radical scavenging activity. In fact, it was able to scavenge superoxide anion, to inhibit the lipoperoxidation of linoleic acid, and to protect pBR322 DNA from cleavage induced by H2O2 UV-photolysis. | |
| Record name | PROPIONYL-L-CARNITINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7589 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
20064-19-1, 17298-37-2 | |
| Record name | (-)-Propionylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20064-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levocarnitine propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020064191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levocarnitine propionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15980 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levocarnitine propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOCARNITINE PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HU2UI27HF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROPIONYL-L-CARNITINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7589 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-propionylcarnitine exert its effects on the ischemic myocardium?
A1: L-propionylcarnitine demonstrates cardioprotective effects in ischemic conditions through several mechanisms:
- Improved Energy Metabolism: It enhances the recovery of cardiac contractile performance after ischemia by increasing myocardial adenosine triphosphate (ATP) and creatine phosphate (CP) concentrations. [, , ]
- Increased Blood Flow: L-propionylcarnitine improves postischemic blood flow, potentially by preserving vascular patency in the ischemic-reperfused myocardium. [, ]
- Modulation of Fatty Acid Oxidation: While its role in short-term ischemia needs further investigation, L-propionylcarnitine may influence fatty acid utilization during longer ischemic periods. [, ]
- Potential Anaplerotic Effects: Though debated, some studies suggest L-propionylcarnitine might contribute to anaplerosis, a process that replenishes tricarboxylic acid cycle intermediates, aiding in post-ischemic recovery. []
Q2: Does L-propionylcarnitine exhibit antiarrhythmic properties?
A2: Yes, studies in spontaneously hypertensive rats show that L-propionylcarnitine reduces the incidence of reperfusion-induced ventricular fibrillation. This effect is likely linked to its myocardial protective action against reperfusion damage rather than direct electrophysiological effects. [, ]
Q3: Can L-propionylcarnitine be used to treat peripheral vascular disease?
A4: Studies indicate that L-propionylcarnitine improves walking capacity in patients with peripheral vascular disease. This effect appears to be metabolic, likely unrelated to changes in blood flow. Interestingly, it demonstrates superior efficacy compared to an equimolar dose of L-carnitine. [] Further research is needed to confirm these findings and explore its long-term therapeutic potential for this condition.
Q4: How does L-propionylcarnitine impact chronic fatigue syndrome?
A5: In an open-label study, L-propionylcarnitine demonstrated beneficial effects on general fatigue and attention concentration in individuals with chronic fatigue syndrome. Notably, its effects on fatigue were more pronounced than those of acetylcarnitine. [] These findings warrant further investigation through larger, placebo-controlled trials.
Q5: What is the molecular formula and weight of L-propionylcarnitine?
A5: The molecular formula of L-propionylcarnitine is C9H19NO4 and its molecular weight is 205.25 g/mol. Further spectroscopic data, including NMR and IR spectra, would be needed for a complete structural characterization.
Q6: What is the stability of L-propionylcarnitine under various storage conditions?
A6: The research provided doesn't offer specific details regarding L-propionylcarnitine's stability under different storage conditions. Investigating its stability profile across various temperatures, humidity levels, and storage solutions would be essential for pharmaceutical development.
Q7: Has L-propionylcarnitine demonstrated efficacy in clinical trials for any specific conditions?
A10: A double-blind, placebo-controlled trial demonstrated that L-propionylcarnitine improves exercise tolerance and left ventricular function in patients with left ventricular dysfunction. [] Further large-scale clinical trials are needed to confirm its therapeutic benefits in different patient populations and compare its efficacy with existing treatments.
Q8: What is the safety profile of L-propionylcarnitine?
A11: While generally well-tolerated in clinical trials, high doses of L-propionylcarnitine might transiently affect cell membrane integrity. [] The provided research doesn't offer comprehensive data on its long-term toxicity or potential adverse effects. Conducting thorough preclinical toxicity studies and long-term follow-up of patients in clinical trials would be crucial to establishing its safety profile.
Q9: Are there any known biomarkers for predicting L-propionylcarnitine efficacy or monitoring treatment response?
A12: While some studies suggest that plasma carnitine levels might correlate with clinical improvement in specific cases, [] there are currently no established biomarkers for predicting L-propionylcarnitine efficacy or monitoring treatment response. Identifying reliable biomarkers would be valuable for personalized therapy and optimizing treatment outcomes.
Q10: What analytical methods are commonly employed to characterize and quantify L-propionylcarnitine?
A13: The provided research utilized various analytical techniques, including high-performance liquid chromatography (HPLC), tandem mass spectrometry (MS/MS), gas chromatography-mass spectrometry (GC/MS), and fluorescence polarization immunoassay, to quantify L-propionylcarnitine and related metabolites in various biological samples. [, , , ]
Q11: What are the environmental implications of L-propionylcarnitine use?
A11: The provided research doesn't discuss the environmental impact of L-propionylcarnitine. Investigating its potential ecotoxicological effects and developing sustainable manufacturing processes and waste management strategies would be essential to ensure its environmentally responsible use.
Q12: Are there any known alternatives or substitutes for L-propionylcarnitine?
A15: While other carnitine derivatives, such as L-carnitine and acetyl-L-carnitine, exist and share some similarities with L-propionylcarnitine, their efficacy profiles and mechanisms of action may differ. [, , ] Further research is needed to comprehensively compare their performance, cost-effectiveness, and potential advantages and disadvantages for specific applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent](/img/structure/B99874.png)
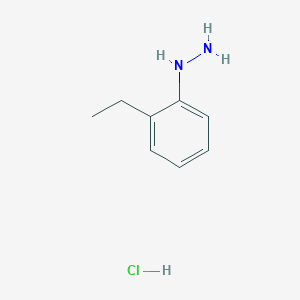
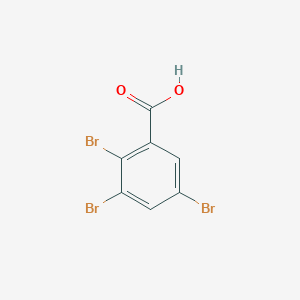
![Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis-](/img/structure/B99879.png)
